molecular formula C14H16N2O5 B11838463 2,2'-((2-(5-Hydroxy-1H-indol-3-yl)ethyl)azanediyl)diacetic acid CAS No. 919079-56-4

2,2'-((2-(5-Hydroxy-1H-indol-3-yl)ethyl)azanediyl)diacetic acid

Cat. No.: B11838463
CAS No.: 919079-56-4
M. Wt: 292.29 g/mol
InChI Key: GNGXLOOWFXEWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-((2-(5-Hydroxy-1H-indol-3-yl)ethyl)azanediyl)diacetic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2,2’-((2-(5-Hydroxy-1H-indol-3-yl)ethyl)azanediyl)diacetic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole product . The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds. The scalability of these methods allows for the production of significant quantities required for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-(5-Hydroxy-1H-indol-3-yl)ethyl)azanediyl)diacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2’-((2-(5-Hydroxy-1H-indol-3-yl)ethyl)azanediyl)diacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-((2-(5-Hydroxy-1H-indol-3-yl)ethyl)azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may activate or inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((2-(5-Hydroxy-1H-indol-3-yl)ethyl)azanediyl)diacetic acid is unique due to its specific structure, which allows for distinct interactions with biological targets

Properties

CAS No.

919079-56-4

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

2-[carboxymethyl-[2-(5-hydroxy-1H-indol-3-yl)ethyl]amino]acetic acid

InChI

InChI=1S/C14H16N2O5/c17-10-1-2-12-11(5-10)9(6-15-12)3-4-16(7-13(18)19)8-14(20)21/h1-2,5-6,15,17H,3-4,7-8H2,(H,18,19)(H,20,21)

InChI Key

GNGXLOOWFXEWLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN(CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.